REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:12]([CH3:14])([CH3:13])[C:11](=[O:15])[N:10](CC2C=CC(OC)=CC=2)[C:9]1=[O:25])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+]([O-])([O-])=O.[Ce].[NH4+].C(OCC)(=O)C>C(#N)C.O>[CH2:1]([N:8]1[C:12]([CH3:14])([CH3:13])[C:11](=[O:15])[NH:10][C:9]1=[O:25])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
3-benzyl-1-(4′-methoxybenzyl)-2,5-dioxo-4,4-dimethylimidazolidine
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(N(C(C1(C)C)=O)CC1=CC=C(C=C1)OC)=O
|
Name
|
ammonium cerium nitrate
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ce].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25° C. for 15 minute
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
diluted
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by recrystalization with ethyl acetate/hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(NC(C1(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.25 mmol | |
AMOUNT: MASS | 1.58 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |